molecular formula C20H25N5 B3005692 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-26-2

4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3005692
CAS RN: 612524-26-2
M. Wt: 335.455
InChI Key: KQUHRRWPAODPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrazolopyrimidines and has shown potential in various research applications.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The compound has also been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic potential.
Biochemical and Physiological Effects:
4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. The compound has also been shown to induce apoptosis in cancer cells and reduce oxidative stress. In addition, it has been reported to enhance cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high purity, stability, and specificity. The compound has been optimized for use in various assays and has been shown to produce reproducible results. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine. These include further investigations into its mechanism of action and its potential as a therapeutic agent for various diseases. The compound could also be evaluated for its toxicity and pharmacokinetics in animal models to determine its safety and efficacy for clinical use. In addition, the compound could be modified to enhance its potency and specificity for specific targets. Finally, the compound could be used in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves the condensation of 4-methylbenzylhydrazine with 3,5-dimethyl-1-piperidinylacetone followed by cyclization with ethyl acetoacetate. The final product is obtained after purification using column chromatography. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies and is currently being evaluated for its clinical potential.

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-14-4-6-17(7-5-14)12-25-20-18(9-23-25)19(21-13-22-20)24-10-15(2)8-16(3)11-24/h4-7,9,13,15-16H,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUHRRWPAODPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

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